Ethanol, 2-cyclopentylidene-
Overview
Description
Ethanol, 2-cyclopentylidene- is a compound that is part of the larger family of alcohols . It is a clear, colorless liquid with a characteristic odor and a burning taste . It is used in a variety of applications, including as a laboratory chemical and industrial chemical .
Synthesis Analysis
The synthesis of ethanol, 2-cyclopentylidene-, involves complex chemical reactions. One approach involves the use of a Wittig reaction between 2-alkylcyclopentanones and the corresponding methoxyalkyl triphenylphosphonium bromides . Another approach involves the catalytic transformation of biomass-based furan compounds (furfural and HMF) for the synthesis of organic chemicals .Molecular Structure Analysis
The molecular structure of ethanol, 2-cyclopentylidene-, like other alcohols, is characterized by the presence of an -OH group. Depending on how the -OH group is positioned on the chain of carbon atoms, alcohols can fall into different classes .Chemical Reactions Analysis
Ethanol, 2-cyclopentylidene-, like other alcohols, can undergo a variety of chemical reactions. For example, it can be oxidized to ethanal (acetaldehyde) or ethanoic acid (acetic acid) or carbon dioxide by using suitable oxidizing agents . It can also undergo aldol condensation to prepare [1,1’-bi(cyclopentylidene)]-2-one .Physical and Chemical Properties Analysis
Ethanol, 2-cyclopentylidene-, shares similar physical and chemical properties with other alcohols. It has a clear, colorless appearance, a characteristic odor, and a burning taste . It is highly soluble in water and has a boiling point of 78.2°C .Safety and Hazards
Properties
IUPAC Name |
2-cyclopentylideneethanol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O/c8-6-5-7-3-1-2-4-7/h5,8H,1-4,6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVJQOGBUMUORJZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CCO)C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20483376 | |
Record name | 2-cyclopentylidene ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20483376 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
931-43-1 | |
Record name | 2-cyclopentylidene ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20483376 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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